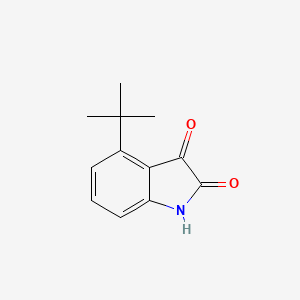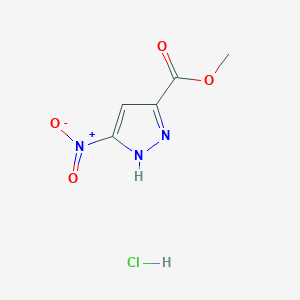
Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C5H5N3O4·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride typically involves the nitration of methyl pyrazole-3-carboxylate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Methyl 5-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-nitro-1H-pyrazole-3-carboxylate.
- Methyl 3-nitro-1H-pyrazole-5-carboxylate .
Uniqueness: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo.
Eigenschaften
CAS-Nummer |
650609-87-3 |
|---|---|
Molekularformel |
C5H6ClN3O4 |
Molekulargewicht |
207.57 g/mol |
IUPAC-Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5N3O4.ClH/c1-12-5(9)3-2-4(7-6-3)8(10)11;/h2H,1H3,(H,6,7);1H |
InChI-Schlüssel |
GILNKOZJVFXYTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


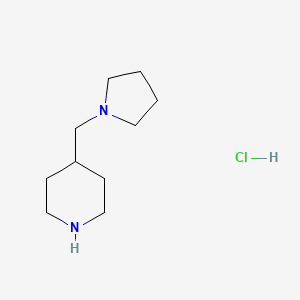

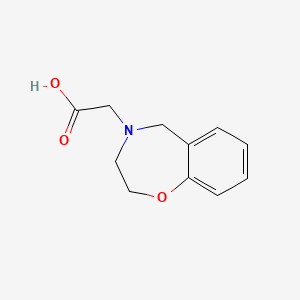

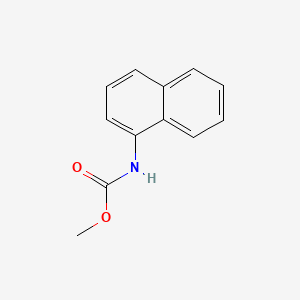

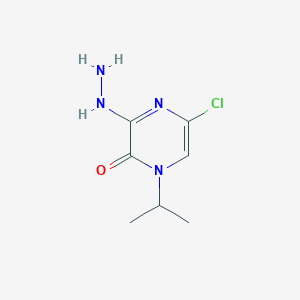

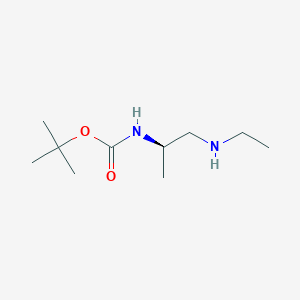


![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
